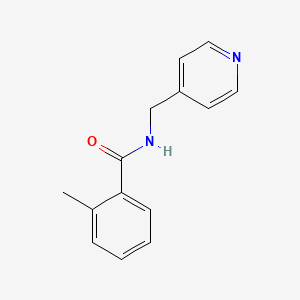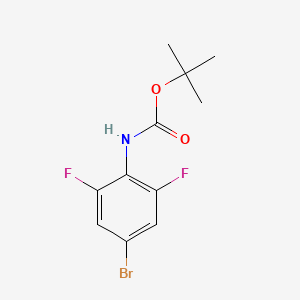![molecular formula C14H18N4O2S B6616344 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 337487-81-7](/img/structure/B6616344.png)
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is an organosulfur compound characterized by a triazole ring and a sulfanylacetic acid group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis begins with the formation of the triazole ring, followed by the introduction of the sulfanyl group through nucleophilic substitution. Reaction conditions generally require a polar solvent like dimethyl sulfoxide (DMSO) and a base such as sodium hydride (NaH).
Route 2: Another approach involves the reaction of 4-tert-butylphenylhydrazine with carbon disulfide in the presence of potassium hydroxide (KOH) to form an intermediate, which then undergoes cyclization and subsequent functional group modifications.
Industrial Production Methods:
Large-scale production typically employs a streamlined version of Route 1 due to its higher yield and simpler reaction steps. Continuous flow reactors and automated synthesis machines are used to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄).
Reduction: Reduction reactions can convert the nitro group into an amine using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, sodium periodate
Reducing agents: Hydrogen gas with palladium on carbon
Bases: Sodium hydroxide, potassium hydroxide
Major Products:
Oxidation products: Sulfone derivatives
Reduction products: Amines
Substitution products: Aryl halides, alkylated phenyl derivatives
Applications De Recherche Scientifique
Chemistry:
Used as a building block for synthesizing more complex molecules.
Serves as a ligand in coordination chemistry due to its sulfanyl group.
Biology:
Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its bioactivity.
Medicine:
Explored in drug development for its ability to interact with specific enzymes and receptors.
Potential candidate for anti-cancer and anti-inflammatory drugs.
Industry:
Utilized in the manufacture of advanced materials, such as polymers and resins.
Mécanisme D'action
Molecular Targets and Pathways:
The sulfanyl group and triazole ring enable the compound to interact with and inhibit the activity of specific enzymes.
In biological systems, it may inhibit microbial growth by interfering with cellular respiration and replication processes.
Comparaison Avec Des Composés Similaires
2-{[4-amino-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: : Lacks the tert-butyl group, resulting in different steric and electronic properties.
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: : Features a chlorine substituent, altering its reactivity and biological activity.
Uniqueness:
The presence of the tert-butyl group in 2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid provides unique steric hindrance and electronic effects, making it a distinct candidate for specific reactions and applications.
This compound holds promise in both scientific research and industrial applications due to its unique structure and versatile reactivity. What's next on your curiosity list?
Propriétés
IUPAC Name |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-14(2,3)10-6-4-9(5-7-10)12-16-17-13(18(12)15)21-8-11(19)20/h4-7H,8,15H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBDJMMHSBOWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
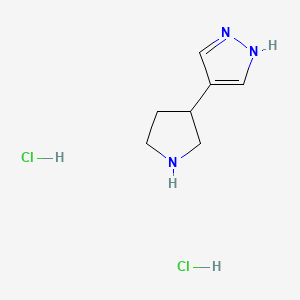
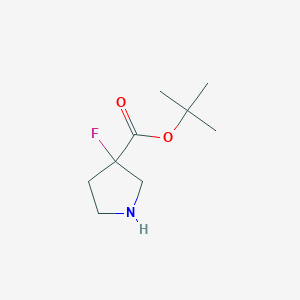
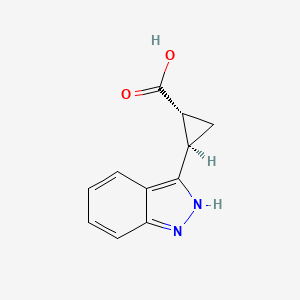
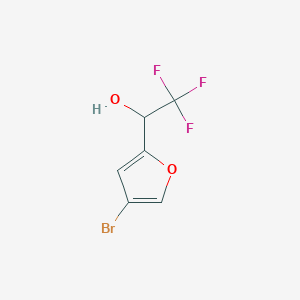
![4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B6616291.png)
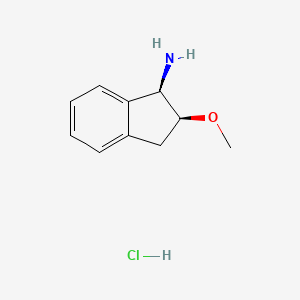
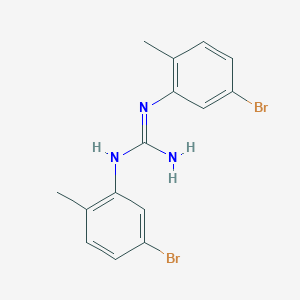
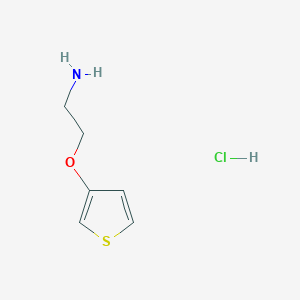
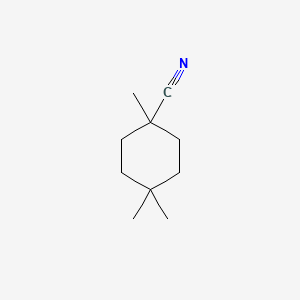
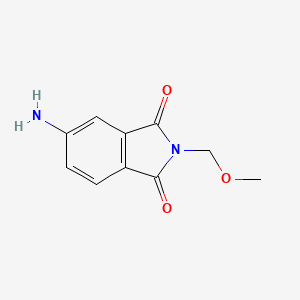
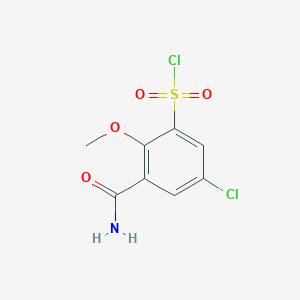
![(6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-phenethyl-amine](/img/structure/B6616340.png)
